molecular formula C55H86O5Si B13443137 1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol

1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol

Cat. No.: B13443137
M. Wt: 855.4 g/mol
InChI Key: UEBRWCSUMBZNBW-KXVGXDOASA-N
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Description

1,2-Dilinoleoyl-3-<i>tert</i>-butyldiphenylsilyl glycerol is a synthetic triacylglycerol derivative characterized by two linoleoyl (C18:2) fatty acid chains esterified to the first and second hydroxyl groups of glycerol and a bulky <i>tert</i>-butyldiphenylsilyl (TBDPS) group protecting the third hydroxyl position. The TBDPS moiety enhances steric protection of the hydroxyl group, making this compound particularly useful in multistep organic syntheses requiring selective deprotection strategies . The linoleoyl chains, rich in polyunsaturated fatty acids (PUFAs), impart distinct physicochemical properties, such as lower melting points and higher susceptibility to oxidation compared to saturated analogs. This compound is primarily employed in lipid chemistry research, serving as a model for studying regioselective enzymatic reactions or as a precursor for synthesizing structurally complex lipids.

Properties

Molecular Formula

C55H86O5Si

Molecular Weight

855.4 g/mol

IUPAC Name

[(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C55H86O5Si/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40-46-53(56)58-48-50(60-54(57)47-41-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)49-59-61(55(3,4)5,51-42-36-34-37-43-51)52-44-38-35-39-45-52/h14-17,20-23,34-39,42-45,50H,6-13,18-19,24-33,40-41,46-49H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t50-/m0/s1

InChI Key

UEBRWCSUMBZNBW-KXVGXDOASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts such as DMAP (4-Dimethylaminopyridine) and reagents like DCC (Dicyclohexylcarbodiimide) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroperoxides, dihydro derivatives, and various substituted silyl compounds.

Scientific Research Applications

1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential effects on cellular membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialized materials and coatings

Mechanism of Action

The mechanism of action of 1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol involves its interaction with cellular membranes and enzymes. The linoleoyl groups can integrate into lipid bilayers, affecting membrane fluidity and function. The tert-butyldiphenylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts 1,2-dilinoleoyl-3-TBDPS glycerol with the structurally analogous 1,2-dipalmitoyl-3-oleoylglycerol (DPPO) (CAS 1867-91-0), a triacylglycerol containing two saturated palmitoyl (C16:0) chains and one monounsaturated oleoyl (C18:1) chain :

Property 1,2-Dilinoleoyl-3-TBDPS Glycerol 1,2-Dipalmitoyl-3-oleoylglycerol (DPPO)
Molecular Weight ~911.42 g/mol ~887.42 g/mol
Fatty Acid Composition 2× linoleoyl (C18:2, PUFA) 2× palmitoyl (C16:0, SFA), 1× oleoyl (C18:1, MUFA)
Functional Groups TBDPS-protected hydroxyl Free hydroxyl group
Solubility Low solubility in polar solvents due to TBDPS Moderate solubility in organic solvents
Primary Applications Organic synthesis, protective group studies Membrane biophysics, lipid bilayer models

Chemical Reactivity and Stability

  • Oxidative Stability: The linoleoyl chains in 1,2-dilinoleoyl-3-TBDPS glycerol are prone to autoxidation due to their bis-allylic methylene groups, necessitating storage under inert atmospheres. In contrast, DPPO’s saturated palmitoyl chains confer greater oxidative stability .
  • Deprotection Sensitivity : The TBDPS group in the target compound can be selectively cleaved under acidic conditions (e.g., HF-pyridine) or via fluoride ions (e.g., TBAF), enabling controlled deprotection—a feature absent in DPPO .

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